5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione
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Overview
Description
5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is a chemical compound that belongs to the class of oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione typically involves the reaction of 2-(2-fluorophenoxy)benzoic acid with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions to maximize yield and purity. This may include controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione has been studied for its potential anticonvulsant activity. It has shown considerable efficacy in animal models, suggesting its potential as a therapeutic agent for epilepsy . Additionally, this compound may have applications in other areas of medicinal chemistry, such as anti-inflammatory and anticancer research .
Mechanism of Action
The anticonvulsant activity of 5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is believed to be mediated through its interaction with benzodiazepine receptors. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system, thereby reducing neuronal excitability and preventing seizures .
Comparison with Similar Compounds
Similar Compounds
2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles: These compounds share a similar core structure but differ in the substituents on the oxadiazole ring.
1,2,4-Triazoles: These compounds also exhibit anticonvulsant properties and have a similar mechanism of action.
Uniqueness
5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione is unique due to its specific substitution pattern, which contributes to its distinct pharmacological profile. Its fluorophenoxy group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier and exert its effects in the central nervous system .
Properties
CAS No. |
821007-32-3 |
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Molecular Formula |
C14H9FN2O2S |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-[2-(2-fluorophenoxy)phenyl]-3H-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C14H9FN2O2S/c15-10-6-2-4-8-12(10)18-11-7-3-1-5-9(11)13-16-17-14(20)19-13/h1-8H,(H,17,20) |
InChI Key |
WHIFUYJIESEPHP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)O2)OC3=CC=CC=C3F |
Origin of Product |
United States |
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